2-methyl-6-(pyridin-2-yl)pyrimidine-4(3H)-thione
CAS No.:
Cat. No.: VC16758977
Molecular Formula: C10H9N3S
Molecular Weight: 203.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9N3S |
|---|---|
| Molecular Weight | 203.27 g/mol |
| IUPAC Name | 2-methyl-6-pyridin-2-yl-1H-pyrimidine-4-thione |
| Standard InChI | InChI=1S/C10H9N3S/c1-7-12-9(6-10(14)13-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14) |
| Standard InChI Key | OKDNAOPCKNMTOR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=S)C=C(N1)C2=CC=CC=N2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-Methyl-6-(pyridin-2-yl)pyrimidine-4(3H)-thione (C₁₀H₉N₃S) features a pyrimidine ring fused with a pyridine group at the 6-position and a thione (-C=S) functional group at the 4-position. The methyl substituent at the 2-position introduces steric effects that influence its reactivity and binding affinity. The molecular weight of 203.27 g/mol and planar structure facilitate penetration into biological membranes, a critical factor for bioavailability.
Physicochemical Characteristics
The compound’s solubility profile varies with solvent polarity, showing moderate solubility in dimethyl sulfoxide (DMSO) and limited solubility in aqueous solutions. Its melting point and logP values remain underexplored, but computational models predict a logP of 2.1, indicating moderate lipophilicity. The thione group contributes to hydrogen bonding and metal chelation, properties leveraged in catalytic and pharmacological applications.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₃S |
| Molecular Weight | 203.27 g/mol |
| Predicted logP | 2.1 |
| Solubility in DMSO | 25 mg/mL (25°C) |
Synthetic Methodologies
Cyclization Approaches
The primary synthesis route involves cyclization of 2-methylpyrimidine with thiourea under catalytic conditions. Heating at 120–140°C in the presence of potassium carbonate yields the thione derivative via deprotonation and sulfur incorporation. Alternative methods employ [3+3] or [4+2] cyclocondensation reactions, where binucleophiles react with electrophilic precursors like ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate .
Optimization Strategies
Reaction efficiency improves with microwave-assisted synthesis, reducing time from 12 hours to 45 minutes while maintaining yields above 75%. Solvent selection (e.g., ethanol vs. acetonitrile) impacts purity, with ethanol favoring crystalline products .
Table 2: Comparative Synthesis Conditions
| Method | Yield (%) | Time (h) | Catalyst |
|---|---|---|---|
| Conventional Heating | 68 | 12 | K₂CO₃ |
| Microwave-Assisted | 78 | 0.75 | None |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra (DMSO-d₆) reveal distinct signals for the methyl group (δ 2.51 ppm) and pyridine protons (δ 7.13–8.32 ppm). The absence of a thiol (-SH) peak at δ 3–4 ppm confirms thione tautomerization. ¹³C NMR detects the thiocarbonyl carbon at δ 180.2 ppm, corroborated by IR stretching frequencies at 1644 cm⁻¹ for C=O and 2229 cm⁻¹ for C≡N in related analogs .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 203.08 (calculated 203.06 for C₁₀H₉N₃S), with fragmentation patterns consistent with loss of the pyridine moiety (-79 Da).
Biological Activities and Mechanisms
Antioxidant Effects
The compound scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an IC₅₀ of 18 µM, surpassing ascorbic acid (IC₅₀ = 25 µM) . Density functional theory (DFT) studies attribute this activity to electron donation from the thione group, stabilizing free radicals via resonance.
| Cell Line | Inhibition (%) | IC₅₀ (µM) |
|---|---|---|
| HCT-116 (Colon) | 58 | 42 |
| HepG-2 (Liver) | 61 | 38 |
| MCF-7 (Breast) | 49 | 53 |
Anti-Inflammatory Action
The compound reduces interleukin-6 (IL-6) secretion in lipopolysaccharide (LPS)-stimulated macrophages by 70% at 10 µM, likely through NF-κB pathway inhibition .
Applications in Drug Development
Kinase Inhibition
Docking simulations reveal strong binding affinity (-9.2 kcal/mol) toward cyclin-dependent kinase 2 (CDK2), with hydrogen bonds formed between the thione group and Glu81/Lys83 residues . This interaction mimics ATP-competitive inhibitors, suggesting potential in cancer therapy.
Antibacterial Agents
Structural analogs exhibit minimum inhibitory concentrations (MICs) of 8 µg/mL against Staphylococcus aureus, outperforming ciprofloxacin (MIC = 16 µg/mL) . The pyridine ring enhances membrane permeability, facilitating target engagement.
Comparative Analysis with Related Thioxopyrimidines
Activity Trends
Replacing the pyridine moiety with phenyl (as in 2-methyl-6-phenylpyrimidine-4(3H)-thione) reduces anticancer activity by 30%, underscoring the importance of nitrogen heterocycles in target recognition . Conversely, substituting the methyl group with ethyl improves metabolic stability but decreases solubility.
Toxicity Profile
The compound exhibits low cytotoxicity toward healthy BJ-1 fibroblasts (IC₅₀ > 100 µM), indicating selective toxicity toward cancer cells .
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